molecular formula C10H16O2 B3281167 1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone CAS No. 72948-96-0

1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone

Cat. No.: B3281167
CAS No.: 72948-96-0
M. Wt: 168.23 g/mol
InChI Key: SVEJAAQSGRPVRZ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone (CAS 72948-96-0) is a high-purity chemical building block offered with a guaranteed purity of not less than 97% . This compound features a rigid bicyclo[2.2.2]octane scaffold substituted with both a ketone and a hydroxyl group, making it a versatile intermediate for advanced organic synthesis. The bicyclo[2.2.2]octane structure is a well-known motif in medicinal chemistry, valued for its ability to impart rigidity and influence the three-dimensional geometry of molecules . While specific bioactivity data for this exact molecule is not widely published in the searched literature, derivatives of the bicyclo[2.2.2]octane scaffold have demonstrated significant research value. For instance, structurally similar compounds have been developed as potent adenosine A1 receptor antagonists for potential treatment of conditions like congestive heart failure and renal dysfunction , and as selective ALK-2 inhibitors for treating diseases such as fibrodysplasia ossificans progressiva . Furthermore, functionalized bicyclo[2.2.2]octane derivatives serve as key precursors in synthetic methodologies, including hydrogenation, hydroformylation, and reductive amination processes . The presence of two distinct functional groups on this scaffold provides researchers with multiple handles for chemical modification, enabling its use in the synthesis of more complex molecular architectures for pharmaceutical research and material science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(11)9-2-5-10(12,6-3-9)7-4-9/h12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEJAAQSGRPVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 4 Hydroxy 1 Bicyclo 2.2.2 Octanyl Ethanone and Its Analogs

Reactivity at Bridgehead Positions within the Bicyclo[2.2.2]octane System

The bicyclo[2.2.2]octane framework is characterized by a rigid structure where the bridgehead carbons are at the junction of the three rings. This unique geometry imposes significant constraints on reactivity, particularly in reactions that involve the formation of carbocations or other planar intermediates at these positions.

Bridgehead positions in bicyclic systems are generally inert to nucleophilic substitution reactions that proceed via an S(_N)2 mechanism due to the impossibility of backside attack. Reactions proceeding through an S(_N)1 mechanism are also significantly hindered. The formation of a carbocation at a bridgehead position is energetically unfavorable because the rigid cage-like structure prevents the carbocation from adopting the preferred planar sp² hybridization. nasa.gov This leads to considerable angle strain.

The reactivity of bridgehead derivatives in solvolysis reactions, which proceed through carbocation intermediates, is markedly lower than their acyclic counterparts. For instance, 1-bromobicyclo[2.2.2]octane is significantly less reactive than tert-butyl bromide. nasa.gov Studies comparing the solvolysis rates of various bridgehead-substituted compounds have provided quantitative insights into their reactivity. The solvolysis of 1-twistyl derivatives, for example, is only slightly faster than the corresponding bicyclo[2.2.2]octyl derivatives, and both are about 10³ times slower than 1-adamantyl derivatives. cdnsciencepub.com This difference in reactivity is primarily attributed to nonbonded interactions rather than angle strain in the ground state. cdnsciencepub.com

Despite their low reactivity, bridgehead carbocations can be generated under forcing conditions and serve as useful synthetic intermediates. iastate.eduiastate.edu Their rigid structure prevents common carbocation rearrangement pathways like hydride shifts, and the bicyclic framework enforces that subsequent reactions occur from only one face, offering stereochemical control. iastate.edu For 1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone, the presence of an electron-withdrawing ethanone (B97240) group at one bridgehead position (C1) would further destabilize the formation of a carbocation at that site. Conversely, the hydroxyl group at the other bridgehead (C4) could potentially be derivatized into a good leaving group to study solvolysis, though this reaction would still be slow compared to non-bridgehead systems.

Table 1: Relative Solvolysis Rates of Selected Bridgehead Compounds

Compound Relative Rate (krel)
1-Adamantyl Bromide 1
1-Bromobicyclo[2.2.2]octane 10-3

Note: Data is compiled from various sources for comparative purposes and actual rates depend heavily on solvent and leaving group.

Exploration of Reaction Mechanisms Involving Carbocation Intermediates in Bicyclo[2.2.2]octane Rearrangements

While carbocations at the bridgehead of a bicyclo[2.2.2]octane system are destabilized, carbocations at other positions on the ring skeleton are readily formed and can undergo characteristic rearrangements. A common transformation is the Wagner-Meerwein rearrangement, which involves a 1,2-alkyl shift. acs.org This process is often observed in the solvolysis of bicyclo[2.2.2]octyl derivatives and can lead to the formation of the thermodynamically more stable bicyclo[3.2.1]octane skeleton. nii.ac.jpacs.orgacs.org

These rearrangements are driven by the release of strain and the formation of a more stable carbocation. For example, the generation of a secondary carbocation on the bicyclo[2.2.2]octane framework can trigger a 1,2-alkyl shift, leading to a rearranged, and often more stable, tertiary carbocation in a bicyclo[3.2.1]octane system. nih.govresearchgate.net Such skeletal reorganizations are powerful tools in organic synthesis for creating complex polycyclic structures. nii.ac.jpnih.gov For instance, a Prins/Wagner-Meerwein cascade has been utilized to transform bicyclo[2.2.2]octane moieties into different, more complex alkaloid skeletons. nih.gov

In the context of this compound, the generation of a carbocation adjacent to the ethanone-substituted bridgehead could potentially initiate a 1,2-acyl migration, a type of rearrangement that has been observed in related bicyclic systems during oxidative decarboxylation reactions. cdnsciencepub.com The specific pathway and products would be influenced by the reaction conditions and the stability of the intermediate carbocations. msu.edu

Chemical Transformations of the Hydroxyl Functionality

Selective Oxidation and Reduction Reactions

The tertiary hydroxyl group at the C4 bridgehead position of this compound is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions would likely lead to fragmentation of the bicyclic ring system.

Conversely, the ethanone moiety can be selectively reduced. The reduction of the ketone to a secondary alcohol would yield 1-(1-(4-hydroxybicyclo[2.2.2]octan-1-yl)ethyl)bicyclo[2.2.2]octan-4-ol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation. The choice of reagent can be critical if other reducible functional groups are present in analogs. Given the stability of the bridgehead hydroxyl, selective reduction of the ketone is highly feasible.

Etherification and Esterification of the Hydroxyl Group

The bridgehead hydroxyl group can undergo etherification and esterification reactions, although its reactivity may be somewhat diminished by steric hindrance.

Etherification: The formation of an ether can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric bulk around the bridgehead position, this reaction may require more forcing conditions (higher temperatures, longer reaction times) compared to less hindered alcohols.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride. Fischer esterification is an equilibrium process catalyzed by a strong acid. google.com More reactive acylating agents like acid chlorides or anhydrides, often used in the presence of a non-nucleophilic base like pyridine, typically provide higher yields and proceed under milder conditions. These methods are commonly used to derivatize bicyclic alcohols. google.com

Chemical Transformations of the Ethanone Moiety

Carbonyl Reactivity and Derivatization (e.g., Wittig, Ritter Reactions)

The carbonyl group of the ethanone moiety is a versatile functional handle for a variety of chemical transformations.

Wittig Reaction: The Wittig reaction converts ketones into alkenes using a phosphonium (B103445) ylide. This reaction is highly effective for creating carbon-carbon double bonds. Reacting this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 1-(1-isopropenylbicyclo[2.2.2]octan-4-ol). The reaction is generally robust and tolerates a wide range of functional groups, including the hydroxyl group on the opposite bridgehead.

Ritter Reaction: The Ritter reaction is a powerful method for converting alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid. google.comchinesechemsoc.org While the primary application involves generating a stable carbocation from an alcohol or alkene, the reaction can also be applied to ketones. In the case of the target compound, the hydroxyl group could potentially be protonated to form a carbocation, which would then be attacked by a nitrile. For example, reaction with acetonitrile (B52724) in the presence of sulfuric acid could lead to the formation of an N-acetylamino group at the C4 position, replacing the hydroxyl group. nasa.govgoogle.com This reaction provides a direct route to introduce a nitrogen-containing functionality at the bridgehead.

Table 2: Potential Derivatization Reactions of the Ethanone Moiety

Reaction Reagent(s) Product Functional Group
Wittig Olefination Ph₃P=CR₂ Alkene
Reduction NaBH₄ or LiAlH₄ Secondary Alcohol
Grignard Reaction R-MgBr, then H₃O⁺ Tertiary Alcohol

Alpha-Substitution Reactions of the Ketone

The acetyl group at the C1 bridgehead position of this compound provides a site for alpha-substitution reactions, which are fundamental transformations for ketones. These reactions typically proceed through the formation of an enol or enolate intermediate. The rigid, caged structure of the bicyclo[2.2.2]octane skeleton imposes significant stereoelectronic constraints that influence the formation and reactivity of these intermediates compared to acyclic or simple cyclic ketones.

The mechanism for alpha-substitution can be catalyzed by either acid or base.

Acid-Catalyzed Substitution: In the presence of an acid, the carbonyl oxygen is protonated, activating the ketone. A weak base can then remove an alpha-proton from the methyl group to form a neutral enol intermediate. This enol then acts as a nucleophile, attacking an electrophile (e.g., Br₂) to yield the alpha-substituted product.

Base-Catalyzed/Promoted Substitution: Under basic conditions, a strong base directly removes an alpha-proton from the methyl group, forming a nucleophilic enolate. This enolate then reacts with an electrophile.

For this compound, the formation of the enolate occurs exclusively on the methyl group, as the bridgehead carbon (C1) lacks a proton. The reactivity of the ketone can be influenced by the substituent at the C4 position. The 4-hydroxy group, being electron-withdrawing through the sigma-framework, can slightly increase the acidity of the alpha-protons on the methyl group, potentially facilitating enolate formation.

A common alpha-substitution reaction is halogenation. While specific studies on the alpha-halogenation of this compound are not prevalent, the reaction can be inferred from principles applied to analogous bicyclic ketones. For instance, bromination alpha to a keto-function has been performed on various bicyclo[2.2.2]octanone derivatives.

Reaction TypeReagentsIntermediateProduct TypeNotes
Alpha-Halogenation Br₂, Acetic AcidEnolAlpha-bromo ketoneAcid-catalyzed reaction.
Alpha-Halogenation N-Bromosuccinimide (NBS)Enolate/EnolAlpha-bromo ketoneCan be initiated by acid or light (radical pathway).
Alpha-Alkylation 1. LDA (Lithium diisopropylamide)2. RX (Alkyl halide)EnolateAlpha-alkylated ketoneBase-promoted reaction; requires a strong, non-nucleophilic base to prevent competing reactions at the carbonyl.

Ring Expansion and Contraction Processes of the Bicyclo[2.2.2]octane Skeleton

The rigid bicyclo[2.2.2]octane framework can undergo rearrangement reactions that lead to larger or smaller ring systems. For ketones, ring expansions are particularly well-documented through reactions like the Baeyer-Villiger oxidation and the Schmidt or Beckmann rearrangements. wikipedia.orgacs.org These reactions are of significant synthetic utility for accessing different bicyclic or monocyclic scaffolds.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones into esters (or lactones from cyclic ketones) using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this insertion is determined by the migratory aptitude of the groups attached to the carbonyl. organic-chemistry.orgadichemistry.com The established order of migratory ability is generally tertiary alkyl > secondary alkyl / aryl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com

For this compound, the two groups attached to the acetyl carbonyl are the C1 bridgehead carbon (a tertiary alkyl group) and the methyl group. Based on the standard migratory aptitude, the tertiary bridgehead carbon is expected to migrate preferentially over the methyl group. organic-chemistry.orgstackexchange.com This would lead to the formation of 4-hydroxy-1-bicyclo[2.2.2]octanyl acetate (B1210297).

Predicted Outcome of Baeyer-Villiger Oxidation:

Reactant: this compound

Reagent: mCPBA

Major Product: 4-Hydroxy-1-bicyclo[2.2.2]octanyl acetate (due to tertiary carbon migration)

Minor Product: 1-(4-Hydroxyphenyl)ethyl acetate (due to methyl group migration)

Studies on other bicyclo[2.2.2]octanone systems have shown that factors such as ring strain and stereoelectronics can also influence the outcome. organic-chemistry.orgresearchgate.net However, the electronic preference for the more substituted carbon to migrate is a strong directing factor. wikipedia.org

Schmidt and Beckmann Rearrangements

The Schmidt and Beckmann rearrangements are methods for inserting a nitrogen atom into a carbon-carbon bond adjacent to a carbonyl, typically yielding amides or lactams. acs.orgorganicreactions.org

The Schmidt reaction involves treating a ketone with hydrazoic acid (HN₃), usually generated in situ from sodium azide (B81097) and a strong acid. acs.orgresearchgate.net

The Beckmann rearrangement is the acid-catalyzed rearrangement of an oxime derived from the parent ketone. organicreactions.org

In unsymmetrical ketones like those on a bicyclic frame, these reactions can yield mixtures of regioisomeric lactams. nih.gov For bicyclo[2.2.2]octanones, this involves a competition between the migration of the bridgehead carbon and the adjacent methylene (CH₂) carbon of the bicyclic system. nih.gov Research has shown that the reaction outcomes are highly dependent on the specific substrate and the reaction conditions (Schmidt vs. Beckmann). nih.gov For instance, Beckmann rearrangements of oximes from bicyclo[2.2.2]octanone often yield products from exclusive bridgehead migration, whereas Schmidt reactions can favor methylene migration. nih.gov The presence of substituents on the bicyclic frame can further influence the product ratios. acs.org

Rearrangement TypeReactant PrerequisiteTypical ReagentsProductNotes on Bicyclo[2.2.2]octane Systems
Baeyer-Villiger KetonemCPBA, Peracetic acidEster / LactoneRegioselectivity is governed by migratory aptitude (tertiary > secondary > primary). organic-chemistry.orgrsc.org Bridgehead migration is generally favored over methylene migration. researchgate.net
Schmidt KetoneNaN₃, H₂SO₄LactamCan give mixtures of lactams from bridgehead vs. methylene migration. Methylene migration is often competitive or favored. nih.gov
Beckmann OximeH₂SO₄, PCl₅, TsClLactamOften shows different selectivity than the Schmidt reaction; bridgehead migration is frequently observed. nih.govcore.ac.uk

Substituent Effects on Reactivity and Reaction Pathways in Bridged Systems

The bicyclo[2.2.2]octane framework is a unique and rigid sigma-bonded system that serves as an excellent model for studying the transmission of electronic effects between substituents without the influence of resonance. nih.govsemanticscholar.org In this compound, the acetyl and hydroxyl groups are held in a fixed 1,4-relationship, allowing for the investigation of their mutual electronic influence on reactivity.

The electronic communication between substituents in such systems occurs primarily through two mechanisms:

Through-bond (Inductive) Effect: Electronic effects are propagated through the sigma bonds of the molecular framework.

Through-space (Field) Effect: The electrostatic field of one substituent directly influences the other through the space enclosed by the bicyclic cage.

Computational studies on 1,4-disubstituted bicyclo[2.2.2]octane derivatives have shown that the substituent effect is mainly due to through-space interactions. nih.govresearchgate.net The transmission of these effects is significantly weaker than in aromatic systems like benzene, where resonance plays a dominant role. nih.gov

In the target molecule, the 1-acetyl and 4-hydroxy groups have opposing electronic properties:

The acetyl group is electron-withdrawing, which will exert a destabilizing effect on any positive charge buildup at the C4 position and a stabilizing effect on negative charge.

The hydroxyl group is electron-withdrawing via induction but can donate a lone pair. In this saturated system, its primary influence is a polar/field effect.

These electronic interactions can manifest in several ways:

Acidity/Basicity: The electron-withdrawing acetyl group will increase the acidity of the 4-hydroxy proton compared to an unsubstituted 4-hydroxybicyclo[2.2.2]octane. Conversely, the hydroxyl group's polar effect will influence the basicity of the carbonyl oxygen, affecting the ease of its protonation in acid-catalyzed reactions.

Reactivity in Rearrangements: In reactions involving carbocationic intermediates or transition states (e.g., Baeyer-Villiger or Schmidt rearrangements), the stability of these intermediates is crucial. An electron-withdrawing group at C4 would destabilize a developing positive charge at the C1 bridgehead during its migration. This could potentially alter the migratory aptitude or slow down the reaction rate compared to an unsubstituted analog.

Spectroscopic Properties: The electronic effects are observable in spectroscopic data. For example, the ¹³C NMR chemical shift of the carbonyl carbon can be influenced by the substituent at C4, providing a measure of the electronic communication through the cage. cdnsciencepub.com

The study of such substituted rigid systems allows for the quantification of inductive and field effects, often using Hammett-type correlations adapted for saturated systems, which are crucial for understanding and predicting chemical reactivity. cdnsciencepub.comnih.gov

Advanced Spectroscopic and Structural Characterization of 1 4 Hydroxy 1 Bicyclo 2.2.2 Octanyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Spin-Spin Coupling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for the structural elucidation of bicyclo[2.2.2]octane derivatives in solution. The rigid nature of the bicyclic cage largely restricts conformational flexibility, leading to well-resolved and predictable NMR spectra.

For 1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone, the ¹H NMR spectrum is expected to show two main groups of signals corresponding to the methylene (B1212753) protons of the bicyclic cage and the methyl protons of the acetyl group. The six equivalent methylene groups (C2, C3, C5, C6, C7, C8) would ideally give rise to a single, complex multiplet in a completely symmetrical, unsubstituted bicyclo[2.2.2]octane. However, the C1 and C4 substituents in the target molecule break this symmetry. The protons on the three ethano bridges are diastereotopic, and their signals are expected to appear as distinct multiplets. The protons closer to the hydroxyl and acetyl groups will experience different electronic environments, leading to variations in their chemical shifts. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

¹³C NMR spectroscopy provides further detail on the carbon skeleton. cdnsciencepub.com The bridgehead carbons (C1 and C4) are significantly affected by the substituents. The carbon bearing the acetyl group (C1) would be deshielded, while the carbon attached to the hydroxyl group (C4) would also show a downfield shift compared to the unsubstituted parent compound. The methylene carbons of the bridges are expected to resonate at a higher field. cdnsciencepub.com The carbonyl carbon of the acetyl group will have a characteristic chemical shift in the δ 190-210 ppm region.

Spin-spin coupling constants (J-couplings) are invaluable for confirming assignments and providing detailed conformational information. The rigid structure of the bicyclo[2.2.2]octane system fixes the dihedral angles between vicinal protons, which can be related to coupling constants via the Karplus equation. Long-range couplings, such as four-bond or "W-type" couplings, are often observed in these rigid systems and can be diagnostic for specific proton relationships.

Interactive Data Table: Expected NMR Data for this compound

NucleusAssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity / Coupling Constants (Hz)
¹H-CH₂- (Bicyclic cage)1.5 - 2.0Complex multiplets
¹H-C(O)CH₃2.1 - 2.3Singlet (s)
¹H-OHVariable (depends on solvent, concentration)Broad singlet (br s)
¹³C-C(O)CH₃25 - 30-
¹³C-CH₂- (Bicyclic cage)24 - 28-
¹³CC1-C(O)CH₃~50-
¹³CC4-OH~70-
¹³C-C=O>200-

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

The molecule is expected to crystallize in a highly ordered lattice, with the rigid bicyclic cage adopting its characteristic, highly symmetric, barrel-shaped geometry. The three ethano bridges create a structure with approximate D₃ₕ symmetry in the unsubstituted parent alkane. In this compound, this symmetry is reduced by the substituents at the C1 and C4 bridgehead positions. The C-C bond lengths within the cage are expected to be typical for sp³-sp³ hybridized carbons, generally around 1.54 Å. The distance between the two bridgehead carbons (C1-C4) in substituted bicyclo[2.2.2]octanes is typically around 2.6 Å. nih.gov

Interactive Data Table: Representative Crystallographic Parameters for a 1,4-Disubstituted Bicyclo[2.2.2]octane Core

ParameterAtoms InvolvedTypical Value
Bond LengthC(bridgehead)-C(bridge)1.54 - 1.56 Å
Bond LengthC(bridge)-C(bridge)1.53 - 1.55 Å
Bond AngleC-C(bridgehead)-C~109.5°
Bond AngleC(bridgehead)-C-C~109.5°
Interatomic DistanceC1···C4~2.6 Å

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the molecular vibrations of a compound. For this compound, the spectra are dominated by the characteristic vibrations of the hydroxyl group, the carbonyl group, and the hydrocarbon cage.

The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C-O stretching vibration of the tertiary alcohol will likely appear as a strong band between 1100 and 1200 cm⁻¹.

The most intense absorption in the mid-IR region is typically the C=O stretching vibration of the ketone, which is expected to appear as a sharp, strong band around 1700-1720 cm⁻¹. The exact position can be influenced by the electronic environment and potential intramolecular interactions.

The bicyclo[2.2.2]octane skeleton itself gives rise to a series of complex vibrations, including C-H stretching, bending, and skeletal C-C stretching and deformation modes. researchgate.net The C-H stretching vibrations of the methylene groups appear in the 2850-3000 cm⁻¹ region. nist.gov The "fingerprint" region (below 1500 cm⁻¹) will contain numerous bands corresponding to the bending (scissoring, wagging, twisting) vibrations of the CH₂ groups and the breathing and deformation modes of the bicyclic cage. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch and the skeletal vibrations of the bicyclic cage are typically strong and well-defined, making Raman a useful tool for studying the hydrocarbon framework.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch-OH3200 - 3600Strong, BroadWeak
C-H stretch-CH₂-, -CH₃2850 - 3000Medium-StrongStrong
C=O stretchKetone1700 - 1720Very StrongStrong
CH₂ bend (scissoring)-CH₂-~1465MediumMedium
C-O stretchTertiary Alcohol1100 - 1200StrongWeak-Medium
Skeletal vibrationsBicyclic Cage800 - 1200MediumStrong

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas for the parent ion and its fragments. scispace.com

For this compound (C₁₀H₁₆O₂), the molecular ion peak [M]⁺• would be observed in the mass spectrum, and its high-resolution measurement would confirm the elemental composition. The fragmentation of this molecule under electron ionization (EI) is expected to be directed by the functional groups.

A primary and highly characteristic fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. In this case, cleavage of the C1-C(O) bond would result in the loss of an acetyl radical (•COCH₃) or the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. The formation of the [CH₃CO]⁺ ion is often a very intense, or even the base peak, in the mass spectra of methyl ketones. The alternative α-cleavage would generate a bicyclic radical and an acylium ion.

Another likely fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion to form an [M-15]⁺ ion. Subsequent fragmentation of the bicyclic core can occur through various pathways, including retro-Diels-Alder reactions if unsaturation is introduced upon initial fragmentation, or through the loss of small neutral molecules like water (H₂O) from the hydroxyl group, or ethylene (B1197577) (C₂H₄) from the ethano bridges. The loss of water would lead to a fragment ion at [M-18]⁺•.

Interactive Data Table: Plausible Mass Fragments for this compound

m/z (Nominal)Proposed FormulaProposed Identity/Origin
168C₁₀H₁₆O₂⁺•Molecular Ion [M]⁺•
153C₉H₁₃O₂⁺[M - CH₃]⁺
150C₁₀H₁₄O⁺•[M - H₂O]⁺•
125C₈H₁₃O⁺[M - CH₃CO]⁺
43C₂H₃O⁺[CH₃CO]⁺ (Acylium ion)

Computational and Theoretical Studies on Bicyclo 2.2.2 Octane Architectures

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformational Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, have been instrumental in elucidating the electronic properties and stability of the bicyclo[2.2.2]octane system. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to model BCO derivatives, providing insights into the inductive effects of substituents. nih.govresearchgate.net

The electronic structure of BCO is characterized by a network of σ-bonds. High-throughput screening of the BCO class of molecules, including carbon, silicon, and germanium analogues, has shown that many are highly insulating due to destructive σ-interference in their electronic transmission. chemrxiv.orgchemrxiv.org This highlights the unique way electronic effects are propagated through the rigid cage structure.

The stability of the BCO framework has been computationally assessed. One study comparing various C8H14 isomers found that bicyclo[3.2.1]octane is the most stable, with bicyclo[2.2.2]octane being the third most stable, only 0.70 kcal/mol less stable than the former. atlantis-press.com

Regarding its conformation, early studies debated whether the ground state structure possesses D3h (eclipsed) or D3 (staggered) symmetry. Gas electron diffraction studies, combined with calculations of intramolecular strain energy, suggest a potential energy function for the twisting motion around the C1-C4 axis that has a very broad minimum. oup.com The potential function has a small hump, on the order of 100 cal/mol, at the D3h conformation, leading to the description of the molecule as having a "quasi-D3h structure". oup.com The root-mean-square angle of torsion about the C2–C3 axis was determined to be 12.0° ± 1.5°. oup.com This slight twisting from perfect D3h symmetry is a mechanism to relieve some of the torsional strain from the eclipsed interactions in the boat-form rings.

PropertyComputational MethodCalculated ValueReference
Relative StabilityDFT0.70 kcal/mol less stable than bicyclo[3.2.1]octane atlantis-press.com
Twisting Potential Hump (D3h)Semi-empirical~100 cal/mol oup.com
RMS Torsional Angle (C2-C3)Gas Electron Diffraction12.0° ± 1.5° oup.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. For the bicyclo[2.2.2]octane system, MD simulations are particularly useful for understanding its conformational dynamics and its interactions within larger molecular assemblies.

MD studies have been employed to analyze the behavior of BCO derivatives in complex environments, such as the active sites of enzymes. smolecule.com For instance, simulations have been used to assess the interactions between influenza polymerase PB2 and inhibitors containing a bicyclo[2.2.2]octane-2-carboxylic acid fragment. mdpi.com In such studies, the GROMACS software package is often used with force fields like TIP4P for water models. mdpi.com The analysis of root-mean-square deviation (RMSD) of the protein backbone and the ligand over simulation time (e.g., 40-200 ns) helps to determine the stability of the complex and the binding pose of the BCO-containing molecule. mdpi.comacs.org

Furthermore, MD simulations have been crucial in studying the dynamics of BCO units when they are incorporated as rotating elements ("rotors") in crystalline molecular machines. nih.gov In a steroidal BCO rotor, simulations can help rationalize the experimentally observed low activation energy for rotation (e.g., 1.15 kcal/mol), which is even lower than that of smaller methyl groups within the same molecule. nih.gov These simulations reveal that the rotational dynamics in the solid state can be as fast as they would be in the gas or liquid phase. acs.org Trajectory analysis from MD can be used to directly predict NMR observables, providing a robust method to validate the force fields and interpret the complex motions, which often involve a combination of jump-type and librational movements. acs.org

Theoretical Investigation of Strain Energy and Geometric Constraints within the Bicyclo[2.2.2]octane System

The rigid structure of bicyclo[2.2.2]octane is a direct result of its geometric constraints, which in turn give rise to ring strain. Theoretical calculations are essential for quantifying this strain energy and understanding its origins. The strain energy of a cyclic molecule is typically determined by comparing its calculated heat of formation with that of a hypothetical, strain-free acyclic analogue with the same number and type of bonds.

Bicyclo[2.2.2]octane is composed of three six-membered rings forced into a boat conformation. researchgate.net While the boat conformation is a high-energy form for cyclohexane (B81311), the fusion within the BCO cage creates a relatively stable, though strained, structure. The total strain energy of bicyclo[2.2.2]octane has been calculated to be approximately 11-12 kcal/mol. thieme-connect.de This strain is primarily due to torsional strain, as all the C-C bonds along the ethylene (B1197577) bridges are eclipsed, resembling the boat conformation of cyclohexane.

DFT calculations and experimental gas electron diffraction studies have provided precise geometric parameters for the BCO skeleton. oup.com These studies confirm the high symmetry of the molecule. The key geometric constraints that define the rigid cage and contribute to its strain are the fixed bond lengths and angles.

ParameterMethodValueReference
Strain EnergyCalculation11-12 kcal/mol thieme-connect.de
C-C Bond Length (average)Gas Electron Diffraction1.542 ± 0.004 Å oup.com
C1-C2 Bond LengthGas Electron Diffraction1.538 ± 0.015 Å oup.com
C2-C3 Bond LengthGas Electron Diffraction1.552 ± 0.029 Å oup.com
C1-C2-C3 AngleGas Electron Diffraction109.7° ± 0.7° oup.com
H-C-H AngleGas Electron Diffraction110.1° ± 5.6° oup.com

The influence of this inherent strain on chemical reactivity has also been investigated computationally. For example, DFT calculations on the acyl radical reaction of a BCO derivative showed that ring strain governs the outcome, dictating whether a cyclized or rearranged product is formed. acs.org

Computational Analysis of Substituent Effects on Electronic Properties, Acidity, and Basicity

The rigid BCO framework is an exceptional model for studying the transmission of non-conjugative electronic effects (field and inductive effects) because its saturated, cage-like structure prevents resonance interactions between substituents at the 1- and 4-positions. nih.gov Computational studies, primarily using DFT at levels like B3LYP/6-311++G(d,p), have been extensively used to quantify these effects. nih.govresearchgate.net

These studies analyze how substituents (X) at one bridgehead position influence a functional group (Y) at the other. For the target molecule, 1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone, the relevant substituents are the hydroxyl (-OH) group and the acetyl (-COCH3) group, which can be considered as the functional group being acted upon.

Computational models have been used to calculate the acidities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. nih.govresearchgate.net These calculations, performed at high levels of theory (e.g., MP2/6-311++G**), show excellent agreement with gas-phase experimental data. nih.gov The change in acidity is found to be linearly dependent on the C-X bond dipole, confirming that the substituent effect is transmitted primarily through a field effect. nih.gov

A useful computational tool for quantifying substituent effects is the "charge of the substituent active region" (cSAR). nih.gov Studies on 1-Y,4-X-disubstituted BCO derivatives (where Y could be OH and X could be COMe) show that the interactions between the groups are weak but quantifiable. nih.gov The analysis of cSAR values in monosubstituted BCO derivatives reveals that the substituent effect is transmitted through the bonds, attenuating with distance from the substituent. nih.gov

Substituent (X) at C4Property StudiedComputational MethodFindingReference
-ClAcidity of -COOH at C1MP2/6-311++G ΔAcidity = 6.2 kcal/mol; linear dependence on C-X bond dipole nih.gov
-OH, -NH2, -NO2, etc.Inductive Effect on -COOHB3LYP/6-311++G(d,p)Characterized by cSAR(X) and Substituent Effect Stabilization Energy (SESE) nih.govresearchgate.net
-OH, -COMe, etc.Inductive Effect TransmissionB3LYP/6-311++GEffect is transmitted through bonds, decreasing from C2 to C4 nih.gov
VariousInductive Constant (σI)B3LYP/6-31G(d,p)Molecular Electrostatic Potential (Vmin) correlates linearly with σI psu.edu

Theoretical Elucidation of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, the characterization of transient species like transition states, and the calculation of reaction energetics (e.g., activation energies). The rigid BCO skeleton has been the subject of such theoretical investigations, particularly for cycloaddition reactions that form the cage structure itself.

The Intramolecular Diels-Alder (IMDA) reaction is a key method for synthesizing the BCO framework. DFT calculations (e.g., at the B3LYP/6-31G(d) level) have been used to explore the regioselectivity and energetics of these reactions. jst.go.jp For example, in the IMDA reactions of certain 6-alkenylcyclohexa-2,4-dien-1-ones, computations have shown that the reaction path is kinetically controlled. The calculations of transition state energies (TS) correctly predicted the experimentally observed formation of the bridged BCO product over the fused alternative by identifying the lower energy transition state. jst.go.jpuchile.cl

Another example is a domino reaction studied at the B3LYP/6-31G(d) level, which involves a 1,3-dipolar cycloaddition followed by a skeletal rearrangement to form a diazabicyclo[2.2.2]octane structure. acs.orgfigshare.com The computational analysis revealed the multi-step nature of the process and ruled out a direct Diels-Alder pathway by examining the energetics of all possible intermediates and transition states. acs.orgfigshare.com

DFT has also been used to study the influence of ring strain on the mechanism of an acyl radical reaction of a bicyclo[2.2.2]octenone skeleton. acs.org These calculations demonstrated that the reaction is under thermodynamic control and proceeds via a 5-exo-trig cyclization intermediate. The subsequent pathway—either hydrogen-atom transfer or rearrangement—is dictated by the stability of the final products, which is influenced by the strain in fused rings. acs.org

ReactionComputational MethodKey FindingActivation Energy / Energy DifferenceReference
Intramolecular Diels-AlderB3LYP/6-31G(d)Kinetically controlled; bridged product TS is lower in energy than fused product TS.ΔE(TS) = 2.2 kcal/mol jst.go.jp
1,3-Dipolar Cycloaddition -> Skeletal RearrangementB3LYP/6-31G(d)A multi-step domino process is favored over a direct [4+2] cycloaddition.N/A acs.orgfigshare.com
Acyl Radical Cyclization/RearrangementDFTReaction is thermodynamically controlled; product distribution depends on ring strain.Kinetic barrier for alternative pathway is 2.2 kcal/mol higher. acs.org

Studies on Carbocation Stability and Non-Classical Ion Character in Bicyclic Systems

The study of carbocations in bicyclic systems has been a cornerstone of physical organic chemistry, particularly concerning the debate over classical versus non-classical ion structures. The rigid geometry of the bicyclo[2.2.2]octane framework imposes significant constraints on the formation of carbocations, especially at the bridgehead (C1 or C4) positions.

Formation of a carbocation at a bridgehead position of a small bicyclic system like BCO is energetically unfavorable. echemi.com The ideal geometry for a carbocation is trigonal planar (sp2 hybridized), but the cage structure of BCO prevents the bridgehead carbon from achieving this planarity. This geometric constraint, a key aspect of Bredt's rule, leads to a destabilized, pyramidal carbocation. echemi.com

Computational studies have been vital in quantifying the stability of these and other bicyclic carbocations. The gas-phase stability of various bridgehead carbocations has been determined experimentally and corroborated with theoretical calculations at the MP2/6-311G** level. acs.orgresearchgate.net These studies show a strong correlation between the computationally determined ion stabilities and experimentally measured solvolysis rates of the corresponding bridgehead halides. acs.org For instance, the relative solvolysis rate of 1-bromobicyclo[2.2.2]octane is significantly slower than that of 1-bromoadamantane (B121549) but faster than that of 1-bromobicyclo[2.2.1]heptane, reflecting the relative stabilities of the corresponding bridgehead carbocations. echemi.com

Unlike the 2-norbornyl cation, which is the archetypal non-classical ion, the 2-bicyclo[2.2.2]octanyl cation and the bridgehead 1-bicyclo[2.2.2]octanyl cation are generally considered to be classical carbocations, albeit with the geometric constraints mentioned. acs.org DFT calculations on related bicyclic systems, such as the 2-bicyclo[3.2.1]octanyl cation, have found that non-classical (bridged) structures can be significantly more stable (by ~11 kcal/mol) than their classical counterparts. acs.org However, for the BCO system, such non-classical stabilization is less significant. An interesting theoretical study also explored the 1,4-bicyclo[2.2.2]octyl dication, proposing it as a novel pseudoaromatic system. acs.org

The presence of substituents, such as the hydroxyl group in this compound, would influence the stability of a potential carbocation at the C1 position. The electron-donating nature of the hydroxyl group at C4, while operating through an inductive/field effect rather than resonance, would provide some stabilization to a positive charge at C1. beilstein-journals.org

Advanced Functionalization and Derivatization Strategies for Chemical Applications

Synthesis of Polyfunctionalized Bicyclo[2.2.2]octane Scaffolds

The presence of both a hydroxyl and an acetyl group on the 1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone core allows for a variety of chemical transformations to introduce new functionalities. These reactions can be directed at either functional group, or both, to create a library of diverse derivatives.

The tertiary hydroxyl group at the bridgehead position can be a nucleophile in etherification and esterification reactions. For instance, Williamson ether synthesis with various alkyl halides can introduce a range of alkoxy groups, thereby modifying the lipophilicity and steric bulk of the molecule. Similarly, esterification with different acyl chlorides or carboxylic anhydrides can yield esters with diverse electronic and steric properties.

The acetyl group offers another site for chemical modification. The carbonyl group can undergo reduction to a secondary alcohol, which can then be further functionalized. Alternatively, it can serve as a handle for carbon-carbon bond-forming reactions. For example, aldol (B89426) condensation with various aldehydes or ketones can extend the carbon chain and introduce new functional groups. The methyl group of the acetyl moiety can also be functionalized, for instance, through alpha-halogenation followed by nucleophilic substitution.

A key strategy for creating polyfunctionalized scaffolds is the Diels-Alder reaction, which is often used to construct the bicyclo[2.2.2]octane core itself. researchgate.netnih.govnih.govarkat-usa.org By choosing appropriately substituted dienes and dienophiles, a wide array of functionalities can be incorporated from the outset. For a molecule like this compound, which is likely synthesized through a Diels-Alder reaction followed by further transformations, the initial choice of reactants dictates the potential for further functionalization.

Below is a table of potential derivatization reactions for this compound:

Functional Group Reaction Type Reagents Potential Product Functionality
Bridgehead HydroxylEtherificationAlkyl Halide, BaseAlkoxy derivatives
Bridgehead HydroxylEsterificationAcyl Chloride/Anhydride, BaseEster derivatives
Acetyl (Carbonyl)ReductionNaBH4, LiAlH4Secondary alcohol
Acetyl (Carbonyl)Aldol CondensationAldehyde/Ketone, Base/Acidβ-Hydroxy ketone
Acetyl (α-Carbon)HalogenationNBS, Br2α-Halo ketone

Incorporation of this compound into Complex Molecular Architectures

The rigid and predictable geometry of the bicyclo[2.2.2]octane core makes it an excellent building block for the construction of complex molecular architectures. researchgate.netnih.gov The functional groups of this compound serve as anchor points for connecting this scaffold to other molecular fragments.

One common approach is to utilize the hydroxyl group for the formation of ester or ether linkages to larger molecules. For example, it can be coupled with carboxylic acid-containing natural products or pharmacophores to create hybrid molecules with potentially enhanced biological activity. Similarly, the acetyl group can be transformed into other functionalities, such as an amine via reductive amination, which can then participate in amide bond formation to link the bicyclo[2.2.2]octane unit to peptides or other amine-reactive molecules.

The synthesis of propellanes, which are tricyclic compounds with a shared carbon-carbon bond, represents another strategy for building complex architectures. While not directly starting from the title compound, methodologies involving Diels-Alder reactions and ring-closing metathesis on bicyclo[2.2.2]octene derivatives showcase how this core can be elaborated into more intricate polycyclic systems. rsc.orgnih.gov

The following table outlines potential strategies for incorporating the bicyclo[2.2.2]octane unit into larger molecules:

Functional Handle Transformation Coupling Reaction Resulting Linkage Example Application
Hydroxyl Group-EsterificationEsterProdrug synthesis
Hydroxyl Group-EtherificationEtherLinker for solid-phase synthesis
Acetyl GroupReduction to alcoholEtherificationEtherConnection to a fluorescent tag
Acetyl GroupReductive aminationAmide couplingAmidePeptide conjugation

Preparation of Macrocyclic and Supramolecular Assemblies Featuring Bicyclo[2.2.2]octane Units

The defined stereochemistry and rigidity of the bicyclo[2.2.2]octane scaffold make it an attractive component for the construction of macrocycles and for directing the formation of supramolecular assemblies. rsc.orgresearchgate.net The functional groups of this compound can be modified to introduce reactive ends capable of participating in macrocyclization reactions.

For instance, the hydroxyl group can be converted to a leaving group, and the acetyl group can be transformed into a nucleophile (e.g., an enolate), setting the stage for an intramolecular cyclization to form a macrocyclic ring fused to the bicyclo[2.2.2]octane core. Alternatively, the molecule can be difunctionalized at both the hydroxyl and acetyl positions with groups that can react with a separate linker molecule in a high-dilution macrocyclization reaction.

In the realm of supramolecular chemistry, the hydroxyl and carbonyl groups can act as hydrogen bond donors and acceptors, respectively. This allows molecules of this compound to self-assemble into ordered structures in the solid state, such as helical chains. rsc.org By modifying these functional groups, the nature of the intermolecular interactions can be tuned to control the resulting supramolecular architecture. For example, converting the hydroxyl group to a carboxylic acid and the acetyl group to an amine would introduce the potential for salt bridge formation and different hydrogen bonding patterns.

Synthesis of Polymeric and Oligomeric Materials with Integrated Bicyclo[2.2.2]octane Derivatives

Bicyclo[2.2.2]octane derivatives are valuable monomers for the synthesis of polymers with high thermal stability and specific mechanical properties due to the rigidity of the bicyclic unit. google.com this compound can be envisioned as a precursor to monomers for both polycondensation and ring-opening polymerization.

For polycondensation, the molecule needs to be converted into a difunctional monomer. For example, reduction of the acetyl group to an alcohol would yield a diol. This diol can then be reacted with a dicarboxylic acid or its derivative to form a polyester. tandfonline.comvt.edu The rigid and bulky bicyclo[2.2.2]octane unit in the polymer backbone would be expected to increase the glass transition temperature and modify the solubility of the resulting polyester.

Ring-opening polymerization (ROP) is another avenue for creating polymers from bicyclic monomers. scilit.comresearchgate.netresearchgate.net While this compound itself is not suitable for ROP, it could be chemically transformed into a strained bicyclic monomer, such as a bicyclic lactone or ether. The polymerization of such monomers would lead to linear polymers with the bicyclo[2.2.2]octane unit incorporated into the polymer backbone.

The following table summarizes potential polymerization strategies involving derivatives of this compound:

Polymerization Type Monomer Precursor Co-monomer Resulting Polymer Potential Property
PolycondensationBicyclo[2.2.2]octane diolDicarboxylic acidPolyesterHigh thermal stability
PolycondensationBicyclo[2.2.2]octane diamineDiacyl chloridePolyamideHigh tensile strength
Ring-Opening PolymerizationBicyclic lactone derivative-PolyesterControlled molecular weight
Ring-Opening Metathesis PolymerizationBicyclo[2.2.2]octene derivative-PolyalkenamerFunctionalizable backbone

Despite a comprehensive search for scientific literature and data, there is a significant lack of detailed information available for the chemical compound "this compound" (CAS No. 72948-96-0). While the existence of this compound is confirmed through chemical supplier databases, extensive research has not yielded sufficient data to fulfill the requirements of the requested article outline.

Specifically, there is a scarcity of published research on the following aspects of this compound:

Detailed Chemical Properties: Beyond basic identifiers, in-depth physical and chemical property data are not readily available in public scientific databases.

Synthesis Methods: Specific and detailed synthetic procedures for this compound are not described in the accessible literature.

Applications in Advanced Materials Science and Catalysis: There is no specific information detailing the utilization of this compound in the development of liquid crystalline materials, polymers, or nonlinear optical materials. Furthermore, its role as a chiral catalyst, ligand, or molecular probe has not been documented in the searched scientific papers and patents.

The broader field of bicyclo[2.2.2]octane derivatives has been studied for various applications in materials science and catalysis. These derivatives are recognized for their rigid bicyclic structure, which can impart desirable properties in the design of advanced materials. However, due to the strict constraint to focus solely on "this compound," it is not possible to extrapolate these general applications to this specific, uncharacterized compound.

Therefore, a thorough and scientifically accurate article that adheres to the provided detailed outline cannot be generated at this time due to the lack of available research and data specifically concerning "this compound."

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, analogous bicyclo[2.2.2]octane derivatives are prepared by refluxing hydroxyacetophenone intermediates with alkyl halides in ethanol using anhydrous potassium carbonate as a base (e.g., 6-hour reflux at 80–90°C) . Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent to prevent side reactions). Recrystallization in ethanol improves purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the bicyclo[2.2.2]octane scaffold and ketone/hydroxyl functional groups. For example, the hydroxyl proton typically appears as a broad singlet (~δ 5.0–6.0 ppm) .
  • IR : Detect carbonyl (C=O) stretching at ~1700–1750 cm1^{-1} and hydroxyl (O-H) stretching at ~3200–3600 cm1^{-1} .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, ensuring the molecular ion peak matches the theoretical mass (e.g., 180.29 g/mol for C10_{10}H16_{16}O2_2) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) for bicyclo[2.2.2]octane derivatives. Key precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., ethanol vapors) .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bicyclo[2.2.2]octane scaffold in this compound?

  • Methodological Answer : The rigid bicyclo[2.2.2]octane framework imposes steric constraints, limiting accessibility to the hydroxyl group for further functionalization. Computational studies (e.g., DFT calculations) can predict reaction sites by analyzing electron density maps. For example, the hydroxyl group’s lone pairs may participate in hydrogen bonding, altering nucleophilicity . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies can resolve contradictions in spectroscopic data for bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. For example:

  • Solvent Polarity : Polar solvents (e.g., DMSO) may shift hydroxyl proton signals upfield .
  • Tautomeric Equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related compounds (e.g., PubChem CIDs 105176-66-7) .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). The hydroxyl and ketone groups may form hydrogen bonds with active sites .
  • ADMET Prediction : Employ tools like SwissADME to estimate bioavailability, logP (optimal range: 1–3), and blood-brain barrier permeability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key issues include:

  • Purification : Column chromatography becomes impractical at scale; switch to fractional distillation or recrystallization .
  • Reactor Design : Optimize heat transfer to maintain reflux conditions in larger vessels (e.g., jacketed reactors) .
  • Byproduct Management : Implement inline IR spectroscopy to monitor side reactions (e.g., over-alkylation) .

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Reactant of Route 1
1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone
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Reactant of Route 2
1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.